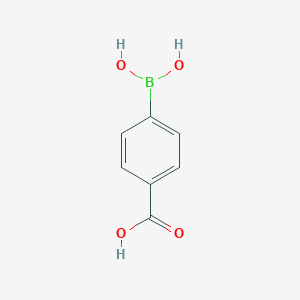

4-Boronobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDKGVRXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Record name | 4-carboxyphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930850 | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14047-29-1 | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14047-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXYPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Boronobenzoic Acid (CAS No. 14047-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional organic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid and a boronic acid group, allows for versatile chemical modifications, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and targeted drug delivery systems.[1] The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors and for interaction with biological molecules like sialic acids.[2] Furthermore, its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has solidified its importance in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14047-29-1[3][4] |

| Molecular Formula | C₇H₇BO₄[4] |

| Molecular Weight | 165.94 g/mol [4] |

| IUPAC Name | 4-(dihydroxyboryl)benzoic acid |

| Melting Point | 220 °C (decomposes)[1][5][6][7] |

| pKa | 4.08 ± 0.10 (Predicted)[1][5][6][7] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water[1][5][6] |

| Appearance | Off-white to light beige powder[5][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | ¹H NMR spectra are available and can be used for structural confirmation.[1] |

| FT-IR | FT-IR spectra are available for the identification of functional groups.[1] |

| ¹³C NMR | ¹³C NMR data provides information on the carbon skeleton. |

| ¹¹B NMR | ¹¹B NMR (600 MHz, CD₃OD) δ 28.5 (for a derivative).[8] |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[8] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the oxidation of 4-methylphenylboronic acid.

Synthesis of this compound via Oxidation

This protocol details the synthesis of this compound from 4-methylphenylboronic acid using potassium permanganate (B83412) as the oxidizing agent.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium permanganate (KMnO₄, 5.71 g, 36.13 mmol) and tetrabutylammonium (B224687) bromide (Bu₄NBr, 0.17 g, 0.53 mmol) in water (175 mL).

-

Addition of Starting Material: To this solution, add a solution of 4-methylphenylboronic acid in 10% aqueous sodium hydroxide (B78521) (NaOH, 20 mL).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 5 hours.

-

Quenching: Add ethanol (B145695) (EtOH, 8 mL) to the mixture and stir for an additional 10 minutes to quench any remaining KMnO₄.

-

Workup: Filter the mixture and reduce the filtrate volume to approximately half of its original volume.

-

Precipitation: Adjust the pH of the solution to 1–2 using 2 M aqueous hydrochloric acid (HCl).

-

Isolation: Collect the resulting white precipitate by filtration and dry it in vacuo to yield this compound as a white powder.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent in several areas of pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a common coupling partner in Suzuki-Miyaura reactions to form biaryl compounds, which are prevalent scaffolds in many approved drugs.[1]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors

Boronic acid-containing compounds, including derivatives of this compound, are a significant class of enzyme inhibitors. A notable example is the inhibition of the proteasome, a key target in cancer therapy. Drugs like Bortezomib, a boronic acid-containing dipeptide, have been approved for the treatment of multiple myeloma.[9] They function by targeting the chymotrypsin-like activity of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the ubiquitin-proteasome pathway by boronic acid-containing drugs.

Molecular Recognition and Sensing

The boronic acid group of this compound can form reversible covalent bonds with cis-1,2- and 1,3-diols, which are present in many biological molecules, including carbohydrates like sialic acid.[2] This interaction is pH-dependent and has been exploited in the development of sensors for saccharides and for targeted drug delivery to cells overexpressing sialic acids, such as certain cancer cells.

Caption: Reversible interaction of this compound with a cis-diol.

Conclusion

This compound (CAS No. 14047-29-1) is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique bifunctional nature enables its use in a wide array of applications, from the construction of complex molecular architectures via Suzuki-Miyaura coupling to the design of sophisticated enzyme inhibitors and molecular sensors. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

- 1. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Organoboron | Ambeed.com [ambeed.com]

- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Carboxyphenylboronic acid price,buy 4-Carboxyphenylboronic acid - chemicalbook [chemicalbook.com]

- 6. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]

- 7. haihangchem.com [haihangchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid

This guide provides a comprehensive overview of 4-Carboxyphenylboronic acid, a versatile bifunctional molecule widely utilized in organic synthesis and increasingly in biomedical applications. Its unique structure, featuring both a carboxylic acid and a boronic acid moiety, allows for a diverse range of chemical transformations and targeted biological interactions.

Physicochemical Properties

The key quantitative properties of 4-Carboxyphenylboronic acid are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 165.94 g/mol | [1] |

| Molecular Formula | C₇H₇BO₄ | [1] |

| CAS Number | 14047-29-1 | [1] |

| Melting Point | 220 °C (decomposes) | [1][2] |

| pKa | 4.08 (Predicted) | [1][2] |

| Solubility in Water | 25 g/L | [3] |

| Solubility (Other) | Slightly soluble in DMSO and Methanol. | [1][2] |

| Appearance | Off-white to light beige powder. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of 4-Carboxyphenylboronic acid are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent quality.

Synthesis of 4-Carboxyphenylboronic Acid

A common synthetic route involves the hydrolysis of an intermediate boronic acid ester, which is formed from a Grignard or lithiation reaction of a protected bromobenzoic acid derivative. The following protocol is adapted from a patented synthesis method.[4]

Step 1: Amidation of 4-Bromobenzoic Acid

-

To a reaction vessel, add 4-bromobenzoic acid and thionyl chloride.

-

Heat the mixture to reflux for approximately 2 hours.

-

After the reaction is complete (monitored by TLC), remove the excess thionyl chloride by rotary evaporation.

-

Dissolve the resulting acid chloride in dichloromethane (B109758).

-

In a separate vessel, dissolve diisopropylamine (B44863) in dichloromethane and cool in an ice bath.

-

Slowly add the acid chloride solution to the diisopropylamine solution.

-

Allow the reaction to proceed at room temperature for about 1-2 hours.

-

Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-N,N-diisopropylbenzamide.

Step 2: Borylation

-

Dissolve the 4-bromo-N,N-diisopropylbenzamide in dry tetrahydrofuran (B95107) (THF).

-

Cool the solution to between -75 and -80 °C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

-

After stirring for a period, add triisopropyl borate (B1201080) and allow the mixture to slowly warm to room temperature.

-

Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify to obtain (4-(diisopropylcarbamoyl)phenyl)boronic acid.

Step 3: Hydrolysis

-

Dissolve the (4-(diisopropylcarbamoyl)phenyl)boronic acid in a mixture of THF and water.

-

Add lithium hydroxide (B78521) monohydrate and stir at room temperature for 90-120 minutes.[4]

-

Monitor the reaction by thin-layer chromatography.

-

Remove the THF by rotary evaporation.

-

Wash the aqueous residue with ether.

-

Adjust the pH of the aqueous layer to 4-5 with dilute hydrochloric acid, which will cause a white solid to precipitate.[4]

-

Filter the solid and dry it.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain additional product.

-

Combine all solids to get the final product, 4-Carboxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

4-Carboxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5][6] The following is a general protocol for the coupling of 4-Carboxyphenylboronic acid with an aryl bromide.

Materials:

-

4-Carboxyphenylboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., toluene/ethanol/water mixture, or an aqueous solvent system)

Procedure:

-

In a round-bottom flask, combine 4-Carboxyphenylboronic acid (1.1-1.5 equivalents) and the aryl bromide (1.0 equivalent).

-

Add the palladium catalyst (e.g., 0.01-0.05 equivalents).

-

Add the base (2.0-3.0 equivalents).

-

Add the solvent system. If using a multiphasic system, ensure vigorous stirring.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Key Applications and Workflows

The dual functionality of 4-Carboxyphenylboronic acid makes it a valuable building block in various fields.

Applications Overview

Caption: Key applications of 4-Carboxyphenylboronic acid.

Workflow for Nanoparticle Functionalization

4-Carboxyphenylboronic acid is used to functionalize nanoparticles for targeted drug delivery, leveraging the interaction between the boronic acid and sialic acid residues overexpressed on cancer cells.[7][8]

Caption: Experimental workflow for nanoparticle functionalization.

Biological Interaction and Signaling

The application of 4-Carboxyphenylboronic acid in targeted drug delivery is based on its specific interaction with sialic acids, which are overexpressed on the surface of many cancer cells. This interaction facilitates the cellular uptake of drug-loaded nanoparticles.

Sialic Acid-Mediated Cellular Uptake Pathway

Caption: Sialic acid-mediated targeting and endocytosis pathway.

This guide serves as a foundational resource for professionals working with 4-Carboxyphenylboronic acid. For specific applications, further optimization of the provided protocols and methodologies is recommended.

References

- 1. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]

- 2. 14047-29-1 CAS MSDS (4-Carboxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Carboxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 5. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Phenylboronic Acid-Mediated Tumor Targeting of Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Boronobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-boronobenzoic acid (4-CPBA), a vital bifunctional reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to a notable scarcity of quantitative solubility data in peer-reviewed literature, this document summarizes the available qualitative and quantitative information. Furthermore, it furnishes detailed experimental protocols, enabling researchers to precisely determine the solubility of this compound in various organic solvents pertinent to their work. This guide is intended to be an essential resource for scientists and professionals in drug development and materials science, facilitating the effective use of this compound in a multitude of applications.

Introduction

This compound, also known as 4-carboxyphenylboronic acid, is a commercially available compound of significant interest in synthetic chemistry. Its dual functionality, featuring both a carboxylic acid and a boronic acid group, makes it a versatile building block for the construction of complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the carboxylic acid group offers a handle for further derivatization, such as amidation or esterification.

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation. This guide addresses the current knowledge gap regarding the solubility of this important reagent.

Solubility Profile of this compound

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capabilities, and temperature. For boronic acids, the equilibrium between the monomeric acid and its trimeric anhydride (B1165640) form, the boroxine, can also impact solubility.

Qualitative Solubility

Available data indicates that this compound exhibits some level of solubility in polar organic solvents. It has been described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in the public domain. The table below summarizes the known quantitative value in an aqueous medium to provide a reference point. Researchers are encouraged to determine solubility in their specific organic solvents of interest using the protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Water | Not Specified | 25 | ~0.151 | [2] |

Molar solubility was calculated based on the molecular weight of this compound (165.94 g/mol ).

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound in their solvents of choice, three common and effective experimental protocols are detailed below: the gravimetric method, the dynamic (turbidity) method, and a spectroscopic method.

Gravimetric Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility by measuring the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a different organic solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or agitator. Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed evaporating dish or vial. This step is crucial to remove all undissolved solids.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the residue (dissolved this compound) and the volume of the aliquot of the saturated solution taken.

Dynamic Method (Turbidity Method)

This synthetic method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser and photodetector (or visual observation)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh known amounts of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of a specific mole fraction.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and linearly increased (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature for that specific composition.

-

Data Collection: Repeat this procedure for several different compositions of the solute and solvent.

-

Solubility Curve: Plot the dissolution temperatures against the mole fraction of this compound to construct the solubility curve.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution to determine the concentration.

Materials and Equipment:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot the absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: After equilibration, filter the supernatant. Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the equation from the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While this compound is a cornerstone reagent in modern organic synthesis, comprehensive quantitative data regarding its solubility in common organic solvents remains limited. This technical guide has consolidated the available information and, more importantly, provided detailed and robust experimental protocols for the gravimetric, dynamic, and spectroscopic determination of its solubility. By equipping researchers with these methodologies, this guide aims to facilitate a more informed selection of solvents for reactions, purifications, and formulations involving this compound, thereby enhancing its application in drug discovery and materials science.

References

An In-depth Technical Guide to the pKa Values of 4-Carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid (4-CPBA), also known as 4-boronobenzoic acid, is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid and a boronic acid. These groups allow for versatile chemical modifications, making 4-CPBA a valuable building block in the development of pharmaceuticals, sensors, and polymers. Understanding the acid dissociation constants (pKa) of both the carboxylic acid and boronic acid moieties is critical for predicting the molecule's behavior in different pH environments, which is essential for applications such as drug delivery, bioconjugation, and the design of pH-responsive materials. This guide provides a comprehensive overview of the pKa values of 4-carboxyphenylboronic acid, details the experimental methods for their determination, and illustrates the relevant chemical equilibria.

Data Presentation: pKa Values of 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid possesses two acidic protons, leading to two distinct pKa values. The first dissociation (pKa₁) corresponds to the more acidic carboxylic acid group, while the second (pKa₂) is associated with the Lewis acidity of the boronic acid group. The table below summarizes the available pKa data.

| Functional Group | pKa Value | Method | Notes |

| Carboxylic Acid (pKa₁) | 4.08 ± 0.10 | Predicted | This is a computationally predicted value. |

| Boronic Acid (pKa₂) | ~8.14 | Experimental | This is an experimental value for the isomeric 3-carboxyphenylboronic acid, which serves as a close estimate for the 4-carboxy isomer.[1] |

Chemical Equilibria and Signaling Pathways

The ionization of 4-carboxyphenylboronic acid occurs in a stepwise manner. The first equilibrium involves the deprotonation of the carboxylic acid, which is the stronger of the two acidic groups. The second equilibrium involves the interaction of the boronic acid with a hydroxide (B78521) ion, showcasing its Lewis acidic nature.

Figure 1: First acid dissociation (pKa₁) of 4-carboxyphenylboronic acid.

Figure 2: Second acid dissociation (pKa₂) of 4-carboxyphenylboronic acid.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the physicochemical properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (4-carboxyphenylboronic acid) and monitoring the resulting change in pH with a calibrated pH electrode.

Experimental Workflow:

Figure 3: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: A standard solution of 4-carboxyphenylboronic acid (e.g., 0.01 M) is prepared in purified water. A standardized solution of a strong base, typically carbonate-free sodium hydroxide (e.g., 0.1 M), is used as the titrant.

-

Instrumentation: A calibrated potentiometer equipped with a glass pH electrode and a reference electrode is used. The titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric carbon dioxide.

-

Titration Procedure: The 4-CPBA solution is placed in a thermostatted vessel and the pH is monitored continuously. The NaOH titrant is added in small, precise increments.

-

Data Analysis: The pH is recorded after each addition of titrant. The data is then plotted as pH versus the volume of titrant added. The equivalence points, corresponding to the complete neutralization of the carboxylic acid and then the boronic acid, are identified as the points of maximum slope on the titration curve. The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid like 4-CPBA, two distinct equivalence points and corresponding half-equivalence points will be observed.

UV-Vis Spectrophotometry

Spectrophotometric determination of pKa is a sensitive method that is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Detailed Methodology:

-

Buffer Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa ranges are prepared.

-

Sample Preparation: A stock solution of 4-carboxyphenylboronic acid is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of samples with constant analyte concentration but varying pH.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

The pKa values of 4-carboxyphenylboronic acid are fundamental parameters that govern its behavior in aqueous solutions. The carboxylic acid moiety is moderately acidic, with a predicted pKa around 4.08, while the boronic acid group is a weaker Lewis acid with an estimated pKa in the range of 8.14. Accurate experimental determination of these values, typically through potentiometric titration or UV-Vis spectrophotometry, is essential for the rational design and application of this versatile molecule in drug development and materials science. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with 4-carboxyphenylboronic acid.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Boronobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Boronobenzoic acid (also known as 4-Carboxyphenylboronic acid). It includes key spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in the structural interpretation and methodological understanding.

Introduction to this compound

This compound is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of sensors, polymers, and as a key component in Suzuki coupling reactions. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a primary tool for this purpose.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) to solubilize the compound and avoid signal overlap from the solvent. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the carboxylic acid proton, and the boronic acid protons.

Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H NMR spectrum of this compound recorded on a 400 MHz spectrometer in DMSO-d₆.

| Proton Assignment (See Fig. 1) | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Notes |

| H-a | ~ 13.05 | Broad Singlet (br s) | 1H | - | Chemical shift is concentration-dependent. Disappears upon D₂O exchange. |

| H-b | ~ 8.25 | Broad Singlet (br s) | 2H | - | Often a broad signal due to quadrupolar relaxation and exchange. May not be clearly resolved. Disappears upon D₂O exchange. |

| H-c | ~ 7.95 | Doublet (d) | 2H | ~ 8.2 Hz | Protons ortho to the carboxylic acid group. |

| H-d | ~ 7.88 | Doublet (d) | 2H | ~ 8.2 Hz | Protons ortho to the boronic acid group. |

Note: The chemical shifts for aromatic protons in similar 1,4-disubstituted benzoic acids can vary slightly. For example, in 4-methylbenzoic acid, the aromatic protons appear at 7.84 and 7.29 ppm in DMSO-d₆. The values provided here are representative for this compound.

Structural Assignment and Visualization

The 1,4-disubstitution pattern on the benzene (B151609) ring leads to a characteristic AA'BB' spin system, which often simplifies to a pair of doublets in the aromatic region of the ¹H NMR spectrum, as seen with protons H-c and H-d.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

Materials and Equipment

-

This compound (≥98% purity)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Data Acquisition

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, typically by observing the line shape of a reference signal (e.g., residual solvent peak).

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

-

-

Process the acquired Free Induction Decay (FID) data:

-

Apply an exponential window function (line broadening of ~0.3 Hz).

-

Perform a Fourier Transform.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals.

-

Experimental Workflow Visualization

The logical flow of an NMR experiment, from sample preparation to final data analysis, is crucial for obtaining high-quality, reproducible results.

This guide provides the foundational spectroscopic information and methodologies essential for professionals working with this compound, enabling confident structural verification and quality control.

An In-depth Technical Guide to the FT-IR Analysis of 4-Carboxyphenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Carboxyphenylboronic acid (4-CPBA), a versatile reagent frequently used in drug development and organic synthesis. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For 4-CPBA, this analysis is crucial for confirming its chemical identity, assessing purity, and studying intermolecular interactions such as the extensive hydrogen bonding that dictates its solid-state structure.

Molecular Structure and Key Functional Groups

4-Carboxyphenylboronic acid (C₇H₇BO₄) is characterized by a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a boronic acid group (-B(OH)₂). These functional groups give rise to a unique and identifiable infrared spectrum. The presence of both acidic protons and oxygen atoms facilitates significant intermolecular hydrogen bonding, often leading to the formation of dimers in the solid state.[1]

Caption: Key functional groups in 4-Carboxyphenylboronic acid.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument handling. For a solid sample like 4-CPBA, the following protocols are recommended.

A typical FT-IR spectrometer (e.g., Bruker Tensor 27, Varian 7000) equipped with a Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector is suitable.[2] Data is typically collected over a spectral range of 4000–400 cm⁻¹ with a resolution of 2 or 4 cm⁻¹.[2] To improve the signal-to-noise ratio, 256 scans are often co-added.[2]

The primary goal of sample preparation is to reduce the particle size of the solid to minimize scattering of the infrared beam, which can distort the spectrum.[3]

Method 1: Potassium Bromide (KBr) Pellet (Recommended for Transmission) This is a common method for obtaining high-quality spectra of solid samples.[4]

-

Grinding: Gently grind approximately 1-2 mg of the 4-CPBA sample in an agate mortar and pestle.[4]

-

Mixing: Add 100–200 mg of dry, FT-IR grade Potassium Bromide (KBr) powder. The concentration of the sample in KBr should be between 0.2% and 1%.[3]

-

Homogenization: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[4]

-

Analysis: Place the KBr pellet into the sample holder in the FT-IR instrument for analysis.[4]

Method 2: Attenuated Total Reflectance (ATR) ATR is a simpler, faster technique that requires minimal sample preparation.[4]

-

Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5]

-

Background Scan: Perform a background scan with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the 4-CPBA powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[5]

-

Analysis: Collect the FT-IR spectrum.

The general workflow for acquiring an FT-IR spectrum is outlined below.

Caption: General workflow for FT-IR analysis.

Data Presentation: FT-IR Spectral Analysis of 4-CPBA

The FT-IR spectrum of 4-CPBA displays several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key quantitative data from experimental observations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300–2500 | Very Broad, Strong | O-H Stretching | Carboxylic Acid & Boronic Acid (H-bonded)[1][6] |

| 3095 | Medium | C-H Stretching | Aromatic Ring[1] |

| 1687 | Strong, Sharp | C=O Stretching | Carboxylic Acid (Dimer)[1] |

| 1620–1320 | Medium to Weak | C=C Stretching | Aromatic Ring Skeleton[1] |

| ~1352 | Medium | In-plane O-H Bending | B-O-H / C-O-H[1] |

| ~1347 | Medium | B-O Stretching | Boronic Acid[7] |

| 1042 | Medium | In-plane O-H Bending | B-O-H / C-O-H[1] |

| 968, 847, 808, 771 | Medium | Out-of-plane C-H Bending | Aromatic Ring[1] |

| 524 | Weak | Out-of-plane O-H Bending | C-O-H[1] |

-

O-H Stretching Region (3300–2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band. This is a classic indicator of extensive intermolecular hydrogen bonding, characteristic of carboxylic acid dimers.[6] The O-H stretches from both the carboxylic acid and boronic acid groups contribute to this band.

-

C-H Stretching Region (3100–3000 cm⁻¹): A medium intensity peak observed around 3095 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic phenyl ring.[1] These peaks are typically found at wavenumbers slightly higher than the C-H stretches of aliphatic compounds.[6]

-

Carbonyl (C=O) Stretching (≈1687 cm⁻¹): A very strong and sharp absorption peak is observed at 1687 cm⁻¹.[1] This is the characteristic stretching vibration of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[1] Its high intensity and well-defined shape make it a key diagnostic peak for 4-CPBA.

-

Aromatic and Boronic Acid Region (1600–800 cm⁻¹): This region contains several important vibrations.

-

Aromatic C=C Stretching: A series of bands between 1620 and 1320 cm⁻¹ correspond to the stretching vibrations within the phenyl ring.[1]

-

B-O Stretching: The asymmetric stretching of the B-O bonds in trigonal BO₃ units typically occurs in the 1500–1200 cm⁻¹ range.[8] A peak around 1347 cm⁻¹ can be attributed to this B-O stretching.[7]

-

In-plane Bending: Vibrations observed at 1352 cm⁻¹ and 1042 cm⁻¹ are assigned to the in-plane bending of the C-O-H and B-O-H groups.[1]

-

-

Fingerprint Region (< 800 cm⁻¹): This region contains complex vibrations, including out-of-plane C-H bending from the aromatic ring (968, 847, 808, 771 cm⁻¹) and out-of-plane O-H bending from the carboxylic acid group (524 cm⁻¹).[1] These bands are highly specific to the overall molecular structure.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the characterization of 4-Carboxyphenylboronic acid. Through the identification of characteristic vibrational frequencies, researchers and drug development professionals can reliably confirm the presence of key functional groups—the carboxylic acid, boronic acid, and phenyl ring—and gain insight into the supramolecular structure dominated by hydrogen bonding. The detailed protocols and spectral data presented in this guide serve as a robust reference for the routine analysis and quality control of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-Boronobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-boronobenzoic acid, a compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group, allows for diverse applications in supramolecular chemistry, drug design, and as a versatile building block in organic synthesis. This document presents a summary of its crystallographic data, a detailed experimental protocol for its structure determination, and visualizations of its structural workflow and intermolecular interactions.

Core Crystallographic Data

The crystal structure of anhydrous this compound (form 1a ) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c. The crystal structures of a monohydrate and a quarter-hydrate have also been reported.[1] The key crystallographic parameters for the anhydrous form are summarized in the table below. This data has been retrieved from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 247776.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a (Å) | 17.552(4) |

| b (Å) | 4.887(1) |

| c (Å) | 17.066(4) |

| α (°) | 90 |

| β (°) | 113.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1339.2(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.636 |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |

| Temperature (K) | 293(2) |

| R-factor | 0.042 |

| CCDC Deposition Number | 247776 |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental and computational steps.

Crystal Growth

Single crystals of anhydrous this compound suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone (B3395972) at room temperature.[1]

-

Dissolution: A saturated solution of this compound was prepared in acetone.

-

Evaporation: The solution was left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Crystal Formation: Over a period of several days, colorless, needle-like crystals of the anhydrous form precipitated from the solution.

X-ray Data Collection

A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Crystal Mounting: A single crystal of appropriate size and quality was mounted on a glass fiber or a cryoloop.

-

Data Collection: The crystal was maintained at a constant temperature (typically 293 K) and exposed to the X-ray beam. A series of diffraction images were collected as the crystal was rotated.

-

Data Processing: The collected diffraction images were processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

Structure Solution: The initial atomic positions were determined from the diffraction data using direct methods software.

-

Structure Refinement: The atomic coordinates and displacement parameters were refined to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure was validated using crystallographic software to check for geometric consistency and other quality indicators.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

Intermolecular Interactions

The crystal packing of anhydrous this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid and boronic acid moieties are key to forming a stable, three-dimensional supramolecular architecture. The diagram below illustrates the primary hydrogen bonding interactions.

References

An In-depth Technical Guide to the Physical Properties of 4-Boronobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring. This unique structure makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its ability to interact with diols and its role as a precursor for more complex molecules underscore its significance in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for its application.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BO₄ | [3][4] |

| Molecular Weight | 165.94 g/mol | [3][4][5] |

| Appearance | Off-white to light beige powder | [6] |

| Melting Point | 220 °C (decomposes) | [2][3][6] |

| Boiling Point | 406.4 ± 47.0 °C (Predicted) | [3][6] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3][6] |

| pKa | 4.08 ± 0.10 (Predicted) | [6] |

| Solubility | Slightly soluble in water, DMSO, and Methanol.[1][6] Good solubility in DMF.[1] | |

| Flash Point | 199.6 ± 29.3 °C | [3] |

| CAS Number | 14047-29-1 | [3][4][7] |

Key Functional Group Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the boronic acid. The following diagram illustrates the primary reactive sites and their typical transformations.

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[4][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid like silicone oil.[1][3]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the range.[8] For this compound, decomposition is observed at its melting point.[2][3]

Solubility Determination

Assessing solubility provides insight into the polarity of the molecule and is essential for designing reaction conditions and purification procedures.

Methodology:

-

Solvent Screening: Place approximately 25 mg of this compound into a small test tube.[9]

-

Addition of Solvent: Add 0.75 mL of the test solvent (e.g., water, DMF, DMSO, methanol) in small portions, shaking vigorously after each addition.[9]

-

Observation: Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.

-

Acid-Base Solubility: To test solubility in acidic or basic solutions, use 5% aqueous HCl and 5% aqueous NaOH.[10][11] As a carboxylic acid, this compound is expected to be soluble in aqueous base (like NaOH and NaHCO₃) due to the formation of a soluble salt.[12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, this primarily reflects the acidity of the carboxylic acid group.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[6][13] The solution should be free of dissolved carbon dioxide.[14]

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13]

-

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[15] Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[6]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[15]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[15] This point corresponds to the flattest region of the buffer zone on the titration curve.

Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram outlines a typical experimental workflow for coupling an aryl halide with this compound.

This workflow represents a generalized procedure. Specific conditions such as the choice of catalyst, ligand, base, solvent, and temperature must be optimized for specific substrates to achieve high yields.[16][17]

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. scribd.com [scribd.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. asdlib.org [asdlib.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Chemical Stability of 4-Carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carboxyphenylboronic acid (4-CPBA) is a versatile bifunctional molecule utilized extensively in organic synthesis, materials science, and pharmaceutical development. Its utility in Suzuki-Miyaura cross-coupling reactions, as a component in sensors, and in the formation of complex polymers and metal-organic frameworks necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive overview of the stability of 4-CPBA, focusing on its primary degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. The principal degradation routes for 4-CPBA are protodeboronation and oxidation, which are significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is critical for ensuring the integrity of 4-CPBA and the successful outcome of its applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxyphenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-Carboxyphenylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₇BO₄ | [1][2] |

| Molecular Weight | 165.94 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 220 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water (25 g/L), DMSO, and Methanol | [3] |

| pKa | Not explicitly found for 4-CPBA, but boronic acids are Lewis acids. | [4] |

Primary Degradation Pathways

The chemical stability of 4-Carboxyphenylboronic acid is primarily influenced by two degradation pathways: protodeboronation and oxidation. These pathways can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of benzoic acid from 4-CPBA.[5] This is a common side reaction in many applications of arylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.[5] The rate of protodeboronation is highly dependent on the pH of the medium.

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the boronic acid can be protonated, leading to the cleavage of the carbon-boron bond.[5]

-

Base-Catalyzed Protodeboronation: In basic media, the boronic acid is converted to the more reactive boronate species (ArB(OH)₃⁻), which then reacts with a proton source (like water) to cleave the C-B bond.[5] For many arylboronic acids, the rate of protodeboronation is fastest at high pH.[6]

The general mechanism for protodeboronation is depicted in the following diagram.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which results in the replacement of the boronic acid group with a hydroxyl group.[4] In the case of 4-CPBA, this leads to the formation of 4-hydroxybenzoic acid. This degradation pathway is particularly relevant in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][7] The oxidation is irreversible and can be a significant degradation pathway, especially under physiological conditions.[4]

The proposed mechanism for the oxidative deboronation of a boronic acid by hydrogen peroxide involves the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis to yield the corresponding phenol (B47542) and boric acid.[4]

Factors Influencing Stability

pH

The pH of the solution is a critical factor affecting the stability of 4-CPBA. As discussed, both acidic and basic conditions can promote protodeboronation.[5] The rate of degradation is often pH-dependent, with many arylboronic acids showing increased degradation at higher pH values due to the formation of the more reactive boronate anion.[6]

Temperature

Light

Exposure to light, particularly UV light, can promote the degradation of many organic molecules. Photostability testing as per ICH Q1B guidelines is recommended to assess the intrinsic photostability of 4-CPBA.[9][10][11][12][13] This involves exposing the solid material and solutions to a specified amount of light and analyzing for degradation.

Oxidizing Agents

The presence of oxidizing agents, such as hydrogen peroxide, metal ions, or atmospheric oxygen, can lead to the oxidative degradation of 4-CPBA to 4-hydroxybenzoic acid.[4][14] Care should be taken to avoid contact with strong oxidizing agents during storage and handling.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for 4-CPBA under various stress conditions is not extensively available in the public domain, the following tables provide an illustrative summary of expected degradation based on the known behavior of arylboronic acids. These tables are intended to serve as a guideline for designing stability studies.

Table 2: Illustrative Hydrolytic Stability of 4-CPBA in Aqueous Solution (25°C)

| pH | Storage Time (days) | Degradation Product | Illustrative % Degradation |

| 2.0 | 30 | Benzoic Acid | < 5% |

| 7.0 | 30 | Benzoic Acid | 5-10% |

| 12.0 | 30 | Benzoic Acid | > 20% |

Table 3: Illustrative Oxidative Stability of 4-CPBA in Aqueous Solution (pH 7.0, 25°C)

| Oxidizing Agent | Concentration | Storage Time (hours) | Degradation Product | Illustrative % Degradation |

| H₂O₂ | 3% | 24 | 4-Hydroxybenzoic Acid | 15-25% |

Table 4: Illustrative Photostability of 4-CPBA (Solid State)

| Light Source | Intensity | Exposure Duration | Degradation Products | Illustrative % Degradation |

| UV/Visible | ICH Q1B conditions | As per guideline | Benzoic Acid, 4-Hydroxybenzoic Acid | 5-15% |

Recommended Storage and Handling

Based on its chemical properties and degradation pathways, the following storage and handling procedures are recommended for 4-Carboxyphenylboronic acid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 4-CPBA and to develop a stability-indicating analytical method. The following protocols are based on general guidelines for forced degradation studies.[14][15]

Forced Degradation (Stress Testing) Protocol

-

Acidic Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Neutral Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of purified water. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase for analysis.

-

Dissolve 10 mg of 4-CPBA in 10 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the sample to a suitable concentration with the mobile phase for analysis.

-

Solid State: Place a thin layer of solid 4-CPBA in a petri dish and expose it to 70°C in a hot air oven for 48 hours.

-

Solution State: Prepare a solution of 4-CPBA in a suitable solvent (e.g., water:acetonitrile 50:50) and heat at 70°C for 48 hours.

-

After exposure, dissolve the solid sample and dilute both solid and solution samples to a suitable concentration for analysis.

-

Solid State: Expose a thin layer of solid 4-CPBA to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][12]

-

Solution State: Prepare a solution of 4-CPBA in a suitable solvent and expose it to the same light conditions.

-

Keep control samples (covered with aluminum foil) in the same environment.

-

After exposure, prepare the samples for analysis.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16] A UPLC-MS/MS method is highly suitable for this purpose.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high percentage of Mobile Phase B is typically used to separate compounds with different polarities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

Detection:

-

UV/PDA: Monitor at a wavelength where 4-CPBA and its expected degradation products have significant absorbance.

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in both positive and negative ion modes to identify the parent compound and its degradation products by their mass-to-charge ratio (m/z). The expected m/z values would be:

-

4-CPBA [M-H]⁻: 165.0

-

Benzoic Acid [M-H]⁻: 121.0

-

4-Hydroxybenzoic Acid [M-H]⁻: 137.0

-

-

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[17][18][19]

Characterization of Degradation Products

Degradation products can be tentatively identified by their mass-to-charge ratio using LC-MS. For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for fragmentation analysis are employed.[6] Isolation of degradation products followed by NMR spectroscopy can provide definitive structural information.[6]

Conclusion

4-Carboxyphenylboronic acid is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation via protodeboronation and oxidation, particularly in solution and under stressed conditions of pH, temperature, light, and in the presence of oxidizing agents. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of products and processes involving this versatile molecule. The use of validated stability-indicating analytical methods, such as UPLC-MS/MS, is crucial for monitoring the stability of 4-CPBA and for the identification and quantification of its degradation products.

References

- 1. web.vscht.cz [web.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. ikev.org [ikev.org]

- 4. helixchrom.com [helixchrom.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. joac.info [joac.info]

- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications | MDPI [mdpi.com]

- 15. jddtonline.info [jddtonline.info]

- 16. researchgate.net [researchgate.net]

- 17. wjarr.com [wjarr.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of 4-Boronobenzoic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. Its dual reactivity, stemming from the presence of both a carboxylic acid and a boronic acid group, allows for its use as a versatile building block in a variety of applications, including Suzuki-Miyaura cross-coupling reactions, the development of sensors, and the formation of complex supramolecular structures.

A key characteristic of this compound, and boronic acids in general, is its propensity to undergo dehydration to form an anhydride (B1165640). This process is not a simple bimolecular condensation but typically results in the formation of a stable, six-membered cyclic trimer known as a boroxine (B1236090). The commercial availability of 4-carboxyphenylboronic acid often specifies that it "contains varying amounts of Anhydride," underscoring the thermodynamic favorability of this transformation.[1] This guide provides a comprehensive overview of the formation of this compound anhydride, including the underlying mechanism, experimental protocols, and relevant applications.

The Structure of this compound Anhydride: The Boroxine Core

The anhydride of this compound is a cyclic trimer with a boroxine ring, which consists of alternating boron and oxygen atoms. This six-membered ring is analogous to the structure of benzene, though with different electronic properties. The formal name for this anhydride is 2,4,6-tris(4-carboxyphenyl)boroxine.

The formation of this trimeric anhydride is an equilibrium process that is driven by the removal of water. The stability of the boroxine ring contributes to the favorability of the dehydration reaction.

Mechanism and Thermodynamics of Boroxine Formation

The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that proceeds via the elimination of three molecules of water. The reaction is reversible and the equilibrium can be shifted towards the boroxine product by removing water, either through azeotropic distillation or by heating under vacuum.

Experimental Protocols for Anhydride Formation

While a specific, detailed protocol for the quantitative conversion of this compound to its anhydride is not extensively documented, a general procedure can be adapted from the well-established methods for the dehydration of other arylboronic acids, such as benzeneboronic acid. The primary method involves the thermal dehydration of the boronic acid.

General Protocol for Thermal Dehydration

Objective: To convert this compound to its corresponding cyclic trimer anhydride (boroxine) through thermal dehydration.

Materials:

-

4-Carboxyphenylboronic acid

-

A suitable high-boiling point, inert solvent (e.g., toluene, xylene) for azeotropic removal of water, or the reaction can be performed neat in the solid state.

-

Drying tube or inert atmosphere setup (e.g., nitrogen or argon)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Condenser

-

Heating mantle or oil bath

-

Vacuum pump (for solid-state dehydration)

-

Standard glassware for workup and purification

Procedure (Azeotropic Dehydration):

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-carboxyphenylboronic acid (1.0 eq).

-

Add a suitable solvent, such as toluene, to the flask. The concentration is typically in the range of 0.1-0.5 M.

-

Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with the solvent and collected in the Dean-Stark trap.

-

Continue heating until no more water is collected in the trap. The reaction progress can be monitored by techniques such as NMR or IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude this compound anhydride.

-

The product can be purified by recrystallization from a suitable solvent if necessary.

Procedure (Solid-State Dehydration):

-

Place the 4-carboxyphenylboronic acid in a suitable flask.

-

Heat the solid under vacuum. The temperature and duration of heating will depend on the scale of the reaction and the efficiency of the vacuum. A temperature range of 100-150 °C is a reasonable starting point.

-

Continue heating until the dehydration is complete, which can be confirmed by spectroscopic analysis of a sample.

-

Cool the flask to room temperature under an inert atmosphere to prevent rehydration.

Quantitative Data and Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the dehydration of arylboronic acids, which can be used as a guideline for this compound.

| Parameter | Azeotropic Dehydration | Solid-State Dehydration |